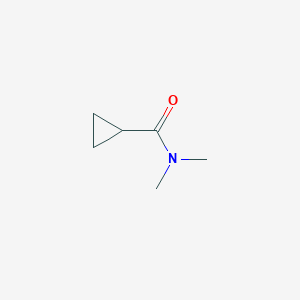

N,N-Dimethylcyclopropanecarboxamide

説明

N,N-Dimethylcyclopropanecarboxamide (CAS: 17696-23-0) is a cyclopropane derivative featuring a carboxamide group with two methyl substituents on the nitrogen atom. The cyclopropane ring introduces significant steric strain, which can enhance reactivity and influence binding interactions in biological or catalytic systems. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

特性

IUPAC Name |

N,N-dimethylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7(2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQLGAFYVKJEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170226 | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-23-0 | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acid Chloride Ammonolysis

The most widely reported method involves converting cyclopropanecarboxylic acid to its acid chloride intermediate, followed by reaction with dimethylamine. General Procedure A (adapted from) outlines this approach:

-

Chlorination : (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at room temperature.

-

Ammonolysis : The resulting acid chloride is reacted with dimethylamine hydrochloride in the presence of triethylamine (TEA) at -15°C to prevent side reactions.

Example :

-

28.5 g of (S)-2,2-dimethylcyclopropanecarboxylic acid yielded 92.1% product after recrystallization in methanol.

-

Key Data :

Advantages : High yield, scalability, and compatibility with automated systems.

Limitations : Requires stringent temperature control to avoid racemization.

Enzymatic Resolution of Racemic Esters

A patent by WO2007069841A1 describes an enzymatic method using Candida antarctica lipase for kinetic resolution of racemic cyclopropane carboxylic acid esters:

-

Substrate Preparation : Racemic methyl 2,2-dimethylcyclopropanecarboxylate is synthesized via esterification.

-

Enzymatic Hydrolysis : The lipase selectively hydrolyzes the (S)-enantiomer to the carboxylic acid, leaving the (R)-ester intact.

-

Separation : The (S)-acid is converted to the amide via chlorination and ammonolysis.

Optimized Conditions :

-

Temperature: 20–45°C

-

Enzyme loading: 5 wt% (relative to substrate)

Outcomes :

Direct Amidation of Cyclopropanecarboxylic Acid

An alternative one-pot method avoids isolating the acid chloride:

-

In Situ Chlorination : Thionyl chloride is added to the carboxylic acid in dichloromethane.

-

Dimethylamine Addition : Gaseous dimethylamine is introduced at -15°C, followed by aqueous workup.

Yield : 85–92%.

Purity : >99% after recrystallization.

Process Optimization and Scalability

Solvent and Temperature Effects

Elevating temperatures above 45°C during enzymatic resolution reduces enantioselectivity due to protein denaturation.

Catalyst and Reagent Selection

-

Thionyl Chloride vs. PCl₅ : SOCl₂ is preferred for its gaseous byproducts (SO₂, HCl), which simplify purification.

-

Dimethylamine Source : Dimethylamine hydrochloride with TEA outperforms gaseous dimethylamine in safety and controllability.

Analytical Characterization

Chiral Gas Chromatography

A BGB-175 γ-cyclodextrin column resolves all four enantiomers of 2,2-dimethylcyclopropanecarboxamide and its acid:

化学反応の分析

Types of Reactions: N,N-Dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Various substituted cyclopropane derivatives.

科学的研究の応用

Chemistry

N,N-Dimethylcyclopropanecarboxamide serves as a crucial building block in organic synthesis. It is used in the preparation of complex organic molecules and as a reagent in various organic reactions.

- Case Study : In synthetic routes for pharmaceuticals, this compound has been employed to create intermediates that lead to the development of novel drugs.

Biology

In biological research, this compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.

- Case Study : A study investigated its role as an inhibitor for fatty acid amide hydrolase (FAAH), revealing its potential in modulating endocannabinoid signaling pathways. This could have implications for pain management and anti-inflammatory therapies .

Medicine

The compound has been evaluated for its therapeutic properties, including antiviral and anticancer activities.

- Case Study : Research indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes.

- Example : It is incorporated into formulations for specialty chemicals that require specific reactivity profiles due to its unique structural features.

作用機序

The mechanism of action of N,N-Dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of biological pathways, leading to various physiological and biochemical effects .

類似化合物との比較

Comparison with Similar Cyclopropanecarboxamide Derivatives

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

Physicochemical Properties

- Solubility : Hydroxymethyl substituents () enhance aqueous solubility compared to the hydrophobic dimethyl variant .

生物活性

N,N-Dimethylcyclopropanecarboxamide (DMCA) is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of DMCA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties. The molecular formula is , and its structure can be represented as follows:

1. Cannabinoid Receptor Interaction

Research indicates that DMCA may influence the endocannabinoid system, particularly through its interaction with cannabinoid receptors (CB1 and CB2). These receptors are crucial for various physiological processes, including pain sensation, mood regulation, and appetite control. Studies have shown that compounds affecting the metabolism of endocannabinoids can exhibit analgesic and anti-inflammatory properties by modulating FAAH (fatty acid amide hydrolase) activity .

- Mechanism of Action : DMCA may act as a FAAH inhibitor, thereby increasing the levels of endogenous cannabinoids like anandamide in the central nervous system (CNS). This elevation can lead to enhanced analgesic effects without the adverse side effects typically associated with direct CB1 agonists .

2. Enzymatic Activity

DMCA has been identified as a substrate for various enzymes involved in metabolic processes. For instance, it plays a role in the synthesis of cyclopropane-containing natural products, which are often biologically active compounds .

- Case Study : A study demonstrated that DMCA derivatives could be synthesized with high enantioselectivity using specific catalysts, showcasing its potential in developing new pharmaceuticals .

Toxicity and Safety Profile

The safety profile of DMCA is crucial for its therapeutic application. Preliminary studies suggest that while it exhibits biological activity, the toxicity levels remain low at therapeutic doses. Further research is necessary to establish comprehensive safety data.

Comparative Biological Activity

To better understand DMCA's biological activity, a comparison with related compounds is essential. The following table summarizes key findings related to DMCA and its analogs:

Q & A

Basic Question

- HPLC : Monitors degradation products under thermal stress (e.g., 40–80°C) or UV exposure.

- TGA/DSC : Evaluates thermal stability (decomposition onset ~180°C) .

- Mass Spectrometry : Identifies hydrolyzed byproducts (e.g., cyclopropanecarboxylic acid) under acidic/basic conditions .

How does the cyclopropane ring influence the reactivity of this compound in reduction and substitution reactions?

Advanced Question

- Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide to N,N-Dimethylcyclopropylmethylamine. The strained cyclopropane ring increases susceptibility to ring-opening side reactions (e.g., forming alkenes) .

- Substitution : Nucleophilic attack at the carbonyl carbon is hindered by the dimethylamide group’s electron-donating effect. Catalysts like BF₃·Et₂O enhance reactivity with Grignard reagents .

What computational methods are used to predict the biological activity of this compound derivatives?

Advanced Question

- Molecular Docking : Screens against targets like enzymes or receptors (e.g., antiviral protease targets) using AutoDock Vina. The cyclopropane’s rigidity may enhance binding affinity .

- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in drug metabolism .

How do structural modifications (e.g., halogenation) of the cyclopropane ring affect the compound’s pharmacological profile?

Advanced Question

- Halogenation : Introducing Cl or F at cyclopropane positions (e.g., 3-(2-chloro-trifluoropropenyl) derivatives) enhances metabolic stability and target selectivity, as seen in antiviral studies .

- Case Study : Fluorinated analogs show improved blood-brain barrier penetration in neurodegenerative disease models .

What experimental strategies resolve contradictions in reported synthetic yields for this compound?

Advanced Question

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, amine stoichiometry). Anhydrous conditions (benzene) and slow amine addition reduce side reactions .

- Byproduct Analysis : LC-MS identifies impurities (e.g., cyclopropane dimerization products) from excessive heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。